molecular formula C17H23N5O5S2 B2600055 4-(dimethylsulfamoyl)-N-{[5-({[(propan-2-yl)carbamoyl]methyl}sulfanyl)-1,3,4-oxadiazol-2-yl]methyl}benzamide CAS No. 903315-52-6

4-(dimethylsulfamoyl)-N-{[5-({[(propan-2-yl)carbamoyl]methyl}sulfanyl)-1,3,4-oxadiazol-2-yl]methyl}benzamide

Cat. No.: B2600055
CAS No.: 903315-52-6
M. Wt: 441.52
InChI Key: PJLNCFANXWVFQT-UHFFFAOYSA-N
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Description

4-(dimethylsulfamoyl)-N-{[5-({[(propan-2-yl)carbamoyl]methyl}sulfanyl)-1,3,4-oxadiazol-2-yl]methyl}benzamide is a complex organic compound with potential applications in various scientific fields. This compound features a benzamide core, substituted with a dimethylsulfamoyl group and an oxadiazole ring, which are known for their diverse chemical reactivity and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(dimethylsulfamoyl)-N-{[5-({[(propan-2-yl)carbamoyl]methyl}sulfanyl)-1,3,4-oxadiazol-2-yl]methyl}benzamide typically involves multi-step organic reactions

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.

Chemical Reactions Analysis

Types of Reactions

4-(dimethylsulfamoyl)-N-{[5-({[(propan-2-yl)carbamoyl]methyl}sulfanyl)-1,3,4-oxadiazol-2-yl]methyl}benzamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to sulfoxides or sulfones.

    Reduction: The nitro groups can be reduced to amines.

    Substitution: The benzamide core can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).

    Substitution: Electrophiles such as halogens or nitro groups in the presence of Lewis acids like aluminum chloride (AlCl3).

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Halogenated or nitrated benzamides.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe for studying biological processes involving sulfamoyl and oxadiazole groups.

    Medicine: Potential therapeutic agent due to its structural similarity to known bioactive compounds.

    Industry: As an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 4-(dimethylsulfamoyl)-N-{[5-({[(propan-2-yl)carbamoyl]methyl}sulfanyl)-1,3,4-oxadiazol-2-yl]methyl}benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfamoyl and oxadiazole groups can form hydrogen bonds and other interactions with the active sites of these targets, modulating their activity and leading to the desired biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-(dimethylsulfamoyl)-N-{[5-(methylsulfanyl)-1,3,4-oxadiazol-2-yl]methyl}benzamide
  • 4-(dimethylsulfamoyl)-N-{[5-(ethylsulfanyl)-1,3,4-oxadiazol-2-yl]methyl}benzamide

Uniqueness

4-(dimethylsulfamoyl)-N-{[5-({[(propan-2-yl)carbamoyl]methyl}sulfanyl)-1,3,4-oxadiazol-2-yl]methyl}benzamide is unique due to the presence of the propan-2-yl carbamoyl group, which can enhance its biological activity and specificity compared to similar compounds.

Properties

IUPAC Name

4-(dimethylsulfamoyl)-N-[[5-[2-oxo-2-(propan-2-ylamino)ethyl]sulfanyl-1,3,4-oxadiazol-2-yl]methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N5O5S2/c1-11(2)19-14(23)10-28-17-21-20-15(27-17)9-18-16(24)12-5-7-13(8-6-12)29(25,26)22(3)4/h5-8,11H,9-10H2,1-4H3,(H,18,24)(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJLNCFANXWVFQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)CSC1=NN=C(O1)CNC(=O)C2=CC=C(C=C2)S(=O)(=O)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N5O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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